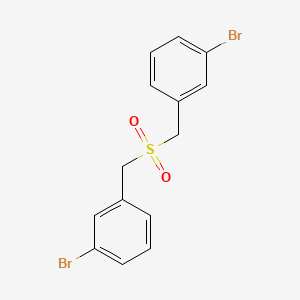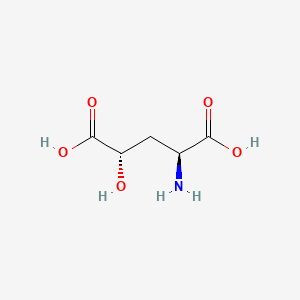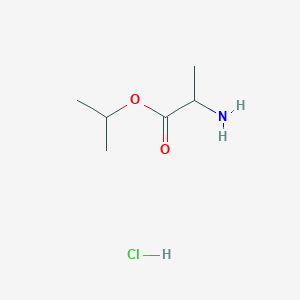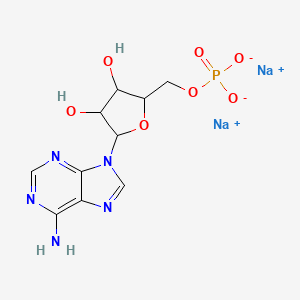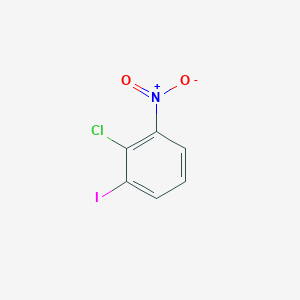
2-Chloro-1-iodo-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-iodo-3-nitrobenzene is an aromatic compound with the molecular formula C6H3ClINO2 It is a disubstituted benzene derivative, where the benzene ring is substituted with chlorine, iodine, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-iodo-3-nitrobenzene typically involves the nitration of 2-Chloro-1-iodobenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, improved yield, and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-iodo-3-nitrobenzene undergoes various types of chemical reactions, including:
-
Electrophilic Aromatic Substitution
Reagents: Halogens, nitrating agents, sulfonating agents.
Conditions: Typically carried out in the presence of a Lewis acid catalyst.
Products: Substituted benzene derivatives.
-
Nucleophilic Aromatic Substitution
Reagents: Nucleophiles such as amines, alkoxides.
Conditions: Elevated temperatures and polar aprotic solvents.
Products: Substituted benzene derivatives with nucleophilic groups.
-
Reduction Reactions
Reagents: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride.
Conditions: Mild to moderate temperatures.
Products: Reduced derivatives of this compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various halogenated or nitrated benzene derivatives, while nucleophilic aromatic substitution can introduce different nucleophilic groups onto the benzene ring.
Aplicaciones Científicas De Investigación
2-Chloro-1-iodo-3-nitrobenzene has several applications in scientific research, including:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity and interactions with biomolecules.
-
Medicine
- Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
-
Industry
- Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-iodo-3-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group is an electron-withdrawing group, which affects the electron density of the benzene ring and influences its reactivity. The chlorine and iodine substituents also play a role in directing the compound’s reactivity in electrophilic and nucleophilic aromatic substitution reactions.
Comparación Con Compuestos Similares
2-Chloro-1-iodo-3-nitrobenzene can be compared with other similar compounds, such as:
-
2-Chloro-1-nitrobenzene
- Lacks the iodine substituent, which affects its reactivity and applications.
-
1-Iodo-2-nitrobenzene
- Lacks the chlorine substituent, leading to different reactivity patterns.
-
2-Chloro-1-iodobenzene
- Lacks the nitro group, resulting in different chemical properties and applications.
The presence of all three substituents (chlorine, iodine, and nitro) in this compound makes it unique and provides it with distinct chemical properties and reactivity compared to its analogs.
Propiedades
IUPAC Name |
2-chloro-1-iodo-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBFEHAWVPJSEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B7888893.png)

